5-(4-Methylpiperazin-1-yl)pentan-1-amine

Description

Contextualization within Nitrogenous Heterocyclic Compounds and Their Research Relevance

Nitrogenous heterocyclic compounds, which are cyclic molecules containing at least one nitrogen atom within the ring system, are of paramount importance in pharmaceutical research. It is estimated that over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most common. ambeed.comresearchgate.net A significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate these structures. acrotein.comsigmaaldrich.com

The prevalence of nitrogenous heterocycles in drug design is due to several factors. Their rigid or semi-rigid structures can present substituents in well-defined spatial orientations, facilitating precise interactions with enzyme active sites or receptors. Furthermore, the nitrogen atoms are key pharmacophoric features, often forming critical hydrogen bonds with biological targets such as proteins and nucleic acids. acrotein.comsigmaaldrich.com These moieties are integral to a vast number of natural products, including alkaloids and vitamins, as well as synthetic drugs, highlighting their evolutionary selection and synthetic utility in creating biologically active agents. ambeed.comsigmaaldrich.com

Overview of the Structural Characteristics of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

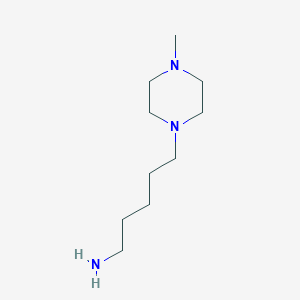

This compound is a diamine that integrates three key structural components: a saturated nitrogenous heterocycle (4-methylpiperazine), a flexible aliphatic linker (pentane), and a terminal primary amine.

4-Methylpiperazine Moiety: A six-membered piperazine (B1678402) ring N-substituted with a methyl group. The tertiary amine at the 4-position is typically more basic than the tertiary amine at the 1-position, which is attached to the pentyl chain.

Pentane (B18724) Linker: A five-carbon alkyl chain that provides flexibility and acts as a spacer between the piperazine ring and the terminal amine.

Primary Amine (-NH2): A reactive functional group at the terminus of the pentane chain, which can be readily modified in chemical synthesis.

The combination of a basic heterocyclic head group and a reactive primary amine tail makes this molecule a bifunctional chemical building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4487-08-5 |

| Molecular Formula | C10H23N3 |

| Molecular Weight | 185.31 g/mol |

| Appearance | Liquid |

| Nature | Bifunctional amine |

Data sourced from publicly available chemical supplier information. ambeed.comchemsrc.com

Historical and Contemporary Significance of Piperazine- and Pentane-Amine Moieties in Chemical Synthesis and Mechanistic Biology

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry. researchgate.net Its six-membered heterocyclic structure containing two nitrogen atoms at opposite positions imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability. nih.gov Historically used in treatments for parasitic worms, the piperazine moiety is now a component in a wide array of modern therapeutics, including drugs for cancer, central nervous system disorders, and infectious diseases. nih.gov Its structural rigidity and the ability to substitute at either nitrogen atom allow for the fine-tuning of a molecule's interaction with biological targets. researchgate.net

The pentane-amine moiety represents a class of flexible alkylamine linkers. In drug design, such linkers are crucial for connecting different pharmacophoric elements. The five-carbon chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The terminal primary amine is a versatile chemical handle for synthesis, enabling the attachment of other molecular fragments through reactions like amidation or reductive amination. A study on dopamine (B1211576) D3 receptor ligands, for example, utilized a pentanamide (B147674) linker (derived from a pentane-amine) to connect an arylpiperazine core to a quinoline (B57606) moiety, demonstrating the utility of this structural motif in creating targeted therapeutics. researchgate.net

Research Scope and Objectives Pertaining to this compound and Its Derivatives

Specific published research focusing directly on the biological activity of this compound is limited. However, its commercial availability from numerous chemical suppliers as a "building block" or "intermediate" defines its primary research scope: its application as a versatile starting material in the synthesis of more complex molecules. chemicalregister.com

The principal research objective for utilizing this compound is to facilitate the discovery of new chemical entities for pharmaceutical development. The molecule is designed for synthetic elaboration:

The terminal primary amine serves as a reactive site for conjugation to other molecules, such as carboxylic acids, aldehydes, or ketones, to create a diverse library of derivatives.

The 4-methylpiperazine moiety is a known pharmacophore that often imparts desirable pharmacokinetic properties and can be a key interacting element with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.gov

Derivatives of similar structures have shown significant biological activities. For instance, compounds incorporating a methylpiperazine group have been investigated for anti-inflammatory and anticancer properties. nih.govnih.gov The overarching goal of synthesizing derivatives from this compound is to explore new structure-activity relationships (SAR) in various therapeutic areas, leveraging the established value of its constituent parts to develop novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)pentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-12-7-9-13(10-8-12)6-4-2-3-5-11/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYJIRKAMFCJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-08-5 | |

| Record name | 5-(4-methylpiperazin-1-yl)pentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 4 Methylpiperazin 1 Yl Pentan 1 Amine and Its Conjugates

Development of Efficient and Scalable Synthetic Pathways for 5-(4-Methylpiperazin-1-yl)pentan-1-amine

The efficient synthesis of this compound is crucial for its availability for further chemical explorations and biological screening. Modern synthetic chemistry has focused on developing pathways that are not only high-yielding but also scalable and environmentally benign.

Exploration of Novel Coupling Reactions for the Formation of the Pentane-Amine Chain

The construction of the pentane-amine chain attached to the 1-position of 4-methylpiperazine is a key synthetic challenge. Reductive amination has emerged as a powerful and widely used method for this transformation. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

A common approach involves the reaction of 1-methylpiperazine (B117243) with a suitable five-carbon aldehyde bearing a protected amine functionality, such as 5-(tert-butoxycarbonylamino)pentanal. The subsequent reduction of the intermediate iminium ion, often with mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), affords the protected precursor to the target compound. The final deprotection step yields this compound. The scalability of this process is advantageous for producing large quantities of the desired amine.

Alternative strategies focus on the direct alkylation of 1-methylpiperazine with a 5-halopentylamine derivative. However, this method can be prone to over-alkylation and may require careful control of reaction conditions to achieve high selectivity for the mono-alkylated product.

| Reaction Type | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Reductive Amination | 1-Methylpiperazine, 5-Oxopentylamine derivative, Reducing agent (e.g., NaBH(OAc)₃) | High selectivity, mild reaction conditions, good functional group tolerance, scalable. | Requires a protected amine on the pentanal precursor. |

| Direct Alkylation | 1-Methylpiperazine, 5-Halopentylamine | Direct C-N bond formation. | Potential for over-alkylation, may require optimization of stoichiometry and conditions. |

Strategies for Regioselective and Stereoselective Functionalization of the Piperazine (B1678402) Ring

While the synthesis of this compound itself does not require functionalization of the piperazine ring carbons, advanced methodologies for such modifications are critical for generating structural diversity in related compounds. Recent advances have focused on the direct C-H functionalization of piperazines, which avoids the need for pre-functionalized starting materials. mdpi.com

Strategies for regioselective functionalization often rely on the electronic properties of the piperazine ring and the directing effects of substituents. For instance, the presence of a protecting group on one nitrogen can influence the site of reaction on the other.

Stereoselective functionalization is crucial when chiral centers are introduced into the piperazine scaffold. Asymmetric synthesis methods, including the use of chiral catalysts or auxiliaries, have been developed to produce enantiomerically enriched piperazine derivatives. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of substituted pyrazines can provide access to chiral piperazines. acs.org While not directly applied to the synthesis of the title compound, these methods are vital for creating a diverse library of related molecules for structure-activity relationship studies.

Application of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern pharmaceutical synthesis to minimize environmental impact and enhance safety. gctlc.org In the context of synthesizing this compound, several green chemistry strategies can be implemented. rsc.org

One key principle is the use of safer solvents. Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. For instance, reductive amination reactions can sometimes be performed in aqueous media or with reduced solvent volumes. acs.org

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. Reductive amination is generally considered to have good atom economy. The use of catalytic methods, where a small amount of a catalyst can facilitate a large number of transformations, is also a cornerstone of green chemistry. The development of efficient and recyclable catalysts for the key coupling and reduction steps is an ongoing area of research. rsc.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced disposal costs and environmental impact. |

| Atom Economy | Employing reactions like reductive amination that incorporate a high percentage of reactant atoms into the final product. | Increased efficiency and reduced waste. |

| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran. | Reduced toxicity and environmental harm. nih.gov |

| Catalysis | Utilizing catalytic hydrogenation or transfer hydrogenation for reduction steps instead of stoichiometric reagents. | Reduced waste, milder reaction conditions, and potential for catalyst recycling. |

Synthesis of Complex Chemical Entities Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity. Its primary amine provides a convenient handle for covalent attachment to various heterocyclic frameworks.

Synthesis of Quinazoline (B50416) Derivatives Featuring this compound Substructures

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities. mdpi.com The incorporation of the this compound side chain onto a quinazoline core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The general synthetic route involves the reaction of a 4-chloroquinazoline (B184009) with this compound. The reaction is often carried out in a high-boiling point solvent such as isopropanol (B130326) or dimethylformamide (DMF) at elevated temperatures. The addition of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is often necessary to scavenge the hydrochloric acid generated during the reaction. researchgate.net

The specific substitution pattern on the quinazoline ring can be varied to modulate the physicochemical and biological properties of the final conjugate. For example, substituents at the 2-, 6-, and 7-positions of the quinazoline core have been shown to influence activity. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Conditions |

|---|---|---|---|---|

| 4-Chloroquinazoline derivative | This compound | Isopropanol, DMF, n-Butanol | Triethylamine, DIPEA | 80-120 °C, 4-24 h |

Integration of this compound into 4-Aminoquinoline (B48711) Frameworks

The 4-aminoquinoline scaffold is the core structure of several important antimalarial drugs. nih.gov The synthesis of 4-aminoquinoline derivatives bearing the this compound side chain follows a similar synthetic logic to that of the quinazoline derivatives.

The key reaction is the nucleophilic substitution of the chlorine atom at the 4-position of a 7-chloroquinoline (B30040) derivative with the primary amine of this compound. This reaction is typically performed at elevated temperatures, often in the presence of a catalyst such as an acid or a palladium complex, to facilitate the C-N bond formation. researchgate.net

The length and nature of the linker between the 4-aminoquinoline core and the piperazine moiety can be systematically varied to explore the structure-activity relationship. The this compound provides a flexible five-carbon linker, which can influence the compound's ability to interact with its biological target.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4,7-Dichloroquinoline | This compound | N-(7-chloroquinolin-4-yl)-5-(4-methylpiperazin-1-yl)pentan-1-amine | Nucleophilic Aromatic Substitution (SNAr) |

Derivatization of Anilines with this compound Moieties

The conjugation of the this compound moiety to aniline (B41778) scaffolds is a key strategy for developing novel compounds with potential applications in medicinal chemistry. The primary amino group of the pentanamine serves as a versatile handle for forming stable linkages with anilines or their derivatives, typically through amide bond formation or nucleophilic aromatic substitution (SNAr).

One common approach involves the acylation of an aniline with a carboxylic acid derivative of the piperazine pentanamine. For instance, the primary amine of this compound can be reacted with an aniline bearing an activated carboxylic acid group (e.g., an acyl chloride or in the presence of coupling agents) to form a stable amide bond.

Alternatively, SNAr reactions can be employed, particularly with anilines that are activated with electron-withdrawing groups. A relevant example in methodology is the use of piperazine-containing reagents for derivatization. For example, a chiral derivatization reagent, (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, has been successfully used for the efficient labeling of chiral amines. nih.gov This principle can be adapted where an activated aryl fluoride (B91410) or chloride (e.g., a dinitro-substituted fluorobenzene) is first coupled to the primary amine of this compound. The resulting secondary amine can then participate in further synthetic transformations.

The reaction conditions for these derivatizations are typically mild, ensuring the integrity of the core structures. The choice of solvent, base, and temperature is optimized to maximize yield and purity.

Table 1: Representative Reaction Conditions for Aniline Derivatization

| Reaction Type | Aniline Substrate | Coupling Partner | Key Reagents/Conditions | Product Type |

| Amide Coupling | 4-Carboxyaniline | This compound | HATU, DIPEA, DMF, 25°C | N-(4-aminophenyl)amide conjugate |

| SNAr | 4-Fluoro-3-nitroaniline | This compound | K₂CO₃, DMSO, 100°C | N-substituted aniline derivative |

This table is illustrative and based on common synthetic protocols.

Modular Synthetic Approaches for Diverse Libraries of this compound Conjugates

Modular or "building block" approaches are fundamental to modern medicinal chemistry and drug discovery, enabling the rapid synthesis of large, diverse libraries of related compounds for screening. This compound is an ideal building block for such strategies due to its two distinct nucleophilic centers: a primary amine and a tertiary amine within the piperazine ring. This differential reactivity allows for sequential and site-selective modifications.

In a typical modular synthesis, the primary amine of this compound can be reacted with a diverse set of electrophilic partners, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of intermediates. These intermediates, now bearing a constant 5-(4-methylpiperazin-1-yl)pentyl moiety, can be further diversified if the initial electrophile contained another reactive functional group. This strategy allows for the systematic exploration of the chemical space around the core scaffold.

The utility of bifunctional building blocks like piperazines is well-established for creating libraries of complex molecules such as epidithiodiketopiperazines. nih.gov Similarly, this compound is available commercially from various suppliers who specialize in building blocks for library synthesis, underscoring its role in this field. enamine.netchemicalregister.com

A modular library synthesis could involve the following steps:

Core Functionalization: Reacting the primary amine of this compound with a library of carboxylic acids (Library A) using parallel synthesis techniques.

Scaffold Attachment: If the carboxylic acids in Library A are themselves bifunctional (e.g., containing a protected amine or a second acid group), a second diversification step can be performed after deprotection.

This approach facilitates the efficient generation of hundreds or thousands of unique compounds from a small set of starting materials, significantly accelerating the discovery of molecules with desired properties.

Chemoenzymatic and Biocatalytic Approaches in the Synthesis of this compound Analogues

Chemoenzymatic and biocatalytic methods represent a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com These approaches are particularly valuable for producing chiral amines and complex functionalized molecules. The synthesis of analogues of this compound can benefit significantly from the application of various enzyme classes.

Key biocatalytic transformations applicable to the synthesis of such analogues include:

Transaminases (TAs): These enzymes catalyze the asymmetric synthesis of amines from prochiral ketones. An analogue of this compound could be synthesized by using a transaminase to convert a corresponding keto-piperazine precursor, such as 1-(4-methylpiperazin-1-yl)pentan-5-one, into the desired amine with high enantiomeric excess.

Imine Reductases (IReds) / Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines, formed in situ from a ketone and an amine, to produce secondary or tertiary amines. researchgate.net This could be used to synthesize N-alkylated analogues by reacting a suitable keto-piperazine with a primary amine in the presence of a RedAm.

Enzyme Cascades: Multiple enzymes can be used in a one-pot cascade to perform multi-step transformations. For example, a lipase (B570770) could first hydrolyze a triglyceride to a fatty acid, which is then converted to an aldehyde by a carboxylic acid reductase (CAR), and finally aminated by a transaminase (TA) to yield a long-chain primary amine. nih.gov This cascade logic could be adapted to produce functionalized piperazine-containing amines from renewable starting materials.

These biocatalytic methods not only provide access to chiral analogues that are difficult to obtain through conventional chemistry but also align with the principles of green chemistry by reducing reliance on heavy metal catalysts and harsh reagents. mdpi.com

Table 2: Potential Biocatalytic Routes to this compound Analogues

| Enzyme Class | Substrate Precursor | Transformation | Potential Product |

| Transaminase (TA) | 1-(4-Methylpiperazin-1-yl)pentan-5-one | Asymmetric amination | (R)- or (S)-5-(4-Methylpiperazin-1-yl)pentan-1-amine |

| Reductive Aminase (RedAm) | 1-(4-Methylpiperazin-1-yl)pentan-5-one + Methylamine | Reductive amination | N-Methyl-5-(4-methylpiperazin-1-yl)pentan-1-amine |

| Lipase-CAR-TA Cascade | Piperazine-functionalized fatty acid ester | Hydrolysis, Reduction, Amination | Long-chain piperazine-amine analogue |

This table presents hypothetical applications of biocatalysis based on established enzyme functionalities.

In Depth Structural and Conformational Analysis of 5 4 Methylpiperazin 1 Yl Pentan 1 Amine and Its Derivatives

X-ray Crystallographic Studies of 5-(4-Methylpiperazin-1-yl)pentan-1-amine Co-Crystals and Salts

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the absence of experimental data, the solid-state conformation can be predicted based on the behavior of similar molecules. The piperazine (B1678402) ring is expected to adopt a stable chair conformation. nih.govias.ac.in The flexible pentyl chain would likely exist in a low-energy, extended all-trans conformation to facilitate efficient crystal packing.

The crystal packing would be dominated by a network of hydrogen bonds. The primary amine group is an excellent hydrogen bond donor, while the nitrogen atoms of the primary amine and the piperazine ring can act as hydrogen bond acceptors. This would lead to the formation of N-H···N hydrogen bonds, which are a primary cohesion force in the crystals of primary amines. researchgate.net These interactions could link the molecules into chains or sheets. acs.org

Interactive Table: Expected Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Strength |

|---|---|---|---|---|

| Hydrogen Bond | N-H (primary amine) | N (primary amine) | 2.7 - 3.2 | Strong |

| Hydrogen Bond | N-H (primary amine) | N (piperazine) | 2.7 - 3.2 | Strong |

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Molecules with conformational flexibility, such as this compound, are particularly prone to exhibiting conformational polymorphism, where different crystal forms contain different conformers of the molecule. nih.govacs.org

Crystal engineering provides strategies to control the formation of specific polymorphs. rsc.org Key factors that can be manipulated include:

Solvent Selection: The polarity and hydrogen-bonding capability of the crystallization solvent can influence which molecular conformation is favored and how molecules pack together.

Temperature and Supersaturation: The rate of cooling and the level of supersaturation can dictate whether a thermodynamically stable or a metastable polymorph is formed.

A powerful crystal engineering strategy involves the formation of salts or co-crystals. acs.org By reacting the basic amine groups of this compound with a suitable co-former, such as a dicarboxylic acid (e.g., succinic acid or fumaric acid), it is possible to form a new crystalline salt. rsc.org This approach introduces strong and directional hydrogen bond donors (the acid) that can interact with the amine and create robust, predictable supramolecular synthons, leading to new crystal structures with potentially improved physical properties. researchgate.net

Gas-Phase Structural Elucidation Using Ion Mobility-Mass Spectrometry

The gas-phase structure and conformational flexibility of this compound are amenable to detailed investigation by ion mobility-mass spectrometry (IM-MS). This powerful analytical technique separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. The resulting drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physical parameter that provides insight into its three-dimensional structure. For a flexible molecule like this compound, IM-MS can potentially distinguish between different conformers that coexist in the gas phase.

In a typical IM-MS experiment, the molecule is first ionized, most commonly via electrospray ionization (ESI), which generates protonated species, typically [M+H]⁺. Given the presence of three nitrogen atoms in this compound (the primary amine and the two tertiary amines of the piperazine ring), multiple protonation sites, or protomers, are possible. The location of the charge can significantly influence the ion's conformation due to differing intramolecular interactions, such as hydrogen bonding. These different protomers may be separable by ion mobility, as has been observed for other molecules with multiple basic sites, like the anticancer drug palbociclib which also contains a piperazine moiety acs.org.

The conformational landscape of the [M+H]⁺ ion of this compound is expected to be complex. The flexible five-carbon alkyl chain allows the molecule to adopt a range of shapes, from extended, linear structures to more compact, folded conformations. In the gas phase, in the absence of solvent, intramolecular forces dictate the preferred geometry. If protonation occurs on the primary amine of the pentyl chain, the charged end could fold back to interact with the lone pairs of the piperazine nitrogens, forming a compact structure stabilized by electrostatic interactions and hydrogen bonding. Conversely, if protonation occurs on one of the piperazine nitrogens, the flexible pentylamine tail may either extend away from the ring or fold to interact with the protonated site.

Each of these distinct conformational families would present a different collisional cross-section to the drift gas. More extended, linear conformers would experience more collisions and thus have a larger CCS value and a longer drift time. In contrast, compact, folded structures would travel through the drift tube more quickly, resulting in a smaller CCS value. The observation of multiple peaks in the ion mobility spectrum for a single mass-to-charge ratio would be strong evidence for the coexistence of stable conformers in the gas phase.

While specific experimental CCS values for this compound are not available in public databases, we can predict the likely range of values and the separation of conformers based on studies of similar molecules and computational modeling. For instance, studies on flexible alkylamines have shown that they can adopt various conformations in the gas phase mdpi.comresearchgate.net. Similarly, research on piperazine-containing compounds has demonstrated the utility of IM-MS in separating protomers and conformers nih.govnih.govgre.ac.uk.

Computational methods, such as density functional theory (DFT) for geometry optimization followed by trajectory method calculations, can be used to model potential conformers and predict their theoretical CCS values. These in silico approaches are invaluable for interpreting experimental IM-MS data, allowing for the tentative assignment of observed mobility peaks to specific ion structures. The development of machine learning models to predict CCS values for small molecules also provides a powerful tool for structural annotation nih.govmdpi.comnih.gov.

The following interactive data table presents hypothetical yet scientifically plausible CCS values for different potential conformers of protonated this compound in nitrogen drift gas. These values are estimated based on the principles discussed and data for structurally related small molecules. The different conformers represent distinct structural families that could potentially be resolved by ion mobility-mass spectrometry.

| Plausible Conformer of [M+H]⁺ | Predicted CCS in N₂ (Ų) | Structural Description |

|---|---|---|

| Extended Linear | 155.2 | The alkyl chain is fully extended. Protonation is likely on the terminal primary amine, minimizing steric hindrance. This conformer presents the largest surface area. |

| Partially Folded (Gauche) | 151.5 | One or more gauche interactions in the alkyl chain lead to a less extended structure. This represents an intermediate state between fully extended and compact forms. |

| Globular/Folded (Protonated Primary Amine) | 147.8 | The protonated primary amine folds back to form a hydrogen bond with a piperazine nitrogen. This creates a compact, pseudo-cyclic structure. |

| Globular/Folded (Protonated Piperazine) | 146.5 | Protonation on a piperazine nitrogen allows the flexible pentylamine chain to fold and interact with the charged ring structure, leading to a highly compact form. |

Mechanistic Investigations of 5 4 Methylpiperazin 1 Yl Pentan 1 Amine Biological Interactions Preclinical, in Vitro/ex Vivo Focus

Receptor Binding and Ligand-Target Engagement Studies

In Vitro Affinity and Selectivity Profiling against Adenosine (B11128) Receptors

There are no available research articles or data detailing the in vitro affinity or selectivity of 5-(4-Methylpiperazin-1-yl)pentan-1-amine for any adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃).

Characterization of Binding Kinetics and Allosteric Modulation (if applicable)

No studies have been published that characterize the binding kinetics (such as association or dissociation rates) or potential allosteric modulatory effects of this compound on adenosine receptors or any other receptor targets.

Enzyme Modulation and Mechanistic Enzymology

In Vitro Enzyme Inhibition/Activation Kinetics for Lysine Demethylases (e.g., LSD1) and Other Enzymes

There is no data available from in vitro studies on the kinetics of enzyme inhibition or activation by this compound against lysine-specific demethylase 1 (LSD1) or any other enzymes.

Elucidation of Enzyme-Substrate/Inhibitor Complex Formation

No research has been published that elucidates the formation of an enzyme-substrate or enzyme-inhibitor complex involving this compound.

Cell-Based Assays for Probing Cellular Mechanisms

Cell-based assays are indispensable tools for dissecting the cellular mechanisms of action of novel chemical entities. These assays provide a more physiologically relevant context than biochemical assays by allowing researchers to observe a compound's effects within a living cell, complete with its complex network of interacting components.

Confirming that a compound interacts with its intended molecular target within a cellular environment is a foundational aspect of drug discovery. nih.gov Various biophysical techniques can be employed to measure this target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful method that assesses the thermal stabilization of a target protein upon ligand binding. plos.org An increase in the melting temperature of the protein in the presence of the compound indicates direct binding.

Another approach involves the use of clickable chemical probes, which are modified versions of the compound of interest that can be covalently linked to their target. researchgate.net Subsequent detection via click chemistry allows for the visualization and quantification of target engagement. While specific data for this compound is not extensively published, the application of these techniques would be a standard procedure to confirm its intracellular target binding.

| Assay Type | Principle | Information Gained |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Confirmation of intracellular target binding and estimation of binding affinity. |

| Clickable Chemical Probes | A modified compound covalently binds to its target, which is then detected. | Direct visualization and quantification of target engagement within the cell. |

| Immunoprecipitation-Western Blot | The compound may alter the interaction of the target with other proteins. | Information on how the compound affects protein-protein interactions. |

Upon target engagement, a compound can trigger a cascade of downstream cellular events. Pathway analysis is crucial for understanding the broader biological consequences of this interaction. For instance, derivatives of piperazine (B1678402) have been shown to modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. nih.gov

To investigate the pathways affected by this compound derivatives, researchers would typically employ techniques like Western blotting to measure changes in the phosphorylation status of key signaling proteins. nih.gov For example, a decrease in the phosphorylation of AKT, a central node in the PI3K pathway, would suggest an inhibitory effect on this signaling cascade. nih.gov Furthermore, unbiased approaches such as transcriptomics (e.g., RNA-seq) or proteomics can provide a global view of the changes in gene expression or protein levels, respectively, offering a comprehensive map of the modulated cellular pathways.

| Analysis Technique | Cellular Readout | Potential Insights |

| Western Blotting | Phosphorylation status of signaling proteins (e.g., AKT, ERK). | Elucidation of specific signaling pathways affected by the compound. |

| RNA-Sequencing | Changes in global gene expression profiles. | Identification of novel pathways and biological processes modulated by the compound. |

| Proteomics | Alterations in the abundance of cellular proteins. | A comprehensive view of the cellular response at the protein level. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a chemical structure affect its biological activity. nih.govnih.gov Similarly, Structure-Property Relationship (SPR) analyses investigate how these structural changes influence the physicochemical properties of a molecule, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The this compound scaffold contains several key features that can be considered as pharmacophoric elements. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For the this compound moiety, these elements likely include:

The terminal primary amine: This group is a potential hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

The pentyl chain: This flexible linker allows the two nitrogen-containing moieties to adopt various spatial orientations to fit into a binding pocket. Its length and flexibility can be critical for activity.

The methylpiperazine ring: The tertiary amine in the piperazine ring is basic and can also be protonated. The methyl group provides a specific steric feature and can influence the basicity of the adjacent nitrogen. The piperazine ring itself is a common scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties. nih.gov

| Pharmacophoric Element | Potential Interactions |

| Primary Amine (-NH2) | Hydrogen bonding, ionic interactions. |

| Pentyl Linker | Hydrophobic interactions, conformational flexibility. |

| Methylpiperazine Moiety | Hydrogen bonding (with the tertiary amine), van der Waals interactions, steric influence. |

Based on the identified pharmacophoric elements, rational design principles can be applied to synthesize analogues with improved binding affinity and selectivity. nih.gov

Modification of the terminal amine: Acylation or alkylation of the primary amine can probe the necessity of its hydrogen bonding capacity and basicity. For instance, converting it to an amide could alter its interaction profile and membrane permeability.

Varying the linker length: Synthesizing analogues with shorter or longer alkyl chains can help to determine the optimal distance between the terminal amine and the piperazine ring for target binding.

Substitution on the piperazine ring: Replacing the methyl group with other substituents (e.g., ethyl, phenyl) can explore the steric and electronic requirements of the binding pocket. bldpharm.com The nitrogen atoms of the piperazine ring are also key points for modification.

Constraining the conformation: Introducing rigid elements into the pentyl linker, such as a double bond or a cyclic moiety, can lock the molecule into a more defined conformation. This can sometimes lead to a significant increase in affinity by reducing the entropic penalty of binding.

A hypothetical SAR table for analogues of this compound might look as follows, illustrating how systematic modifications could influence biological activity.

| Compound | R1 (on terminal amine) | Linker (n=) | R2 (on piperazine) | Target Affinity (IC50, nM) |

| Parent | H | 5 | CH3 | 100 |

| Analogue 1 | CH3 | 5 | CH3 | 150 |

| Analogue 2 | H | 4 | CH3 | 500 |

| Analogue 3 | H | 6 | CH3 | 200 |

| Analogue 4 | H | 5 | C2H5 | 80 |

| Analogue 5 | H | 5 | Phenyl | 300 |

This systematic approach of synthesizing and testing analogues allows for the development of a detailed understanding of the SAR, guiding the design of more potent and selective compounds.

Application of 5 4 Methylpiperazin 1 Yl Pentan 1 Amine As a Chemical Probe and Tool Compound

Development of Affinity-Based Probes for Target Identification and Validation.

Affinity-based probes are essential tools in chemical biology for identifying and validating the protein targets of small molecules. These probes are typically constructed by chemically modifying a bioactive molecule with a reporter tag, such as biotin (B1667282) or a photo-crosslinking group, often via a linker. The primary amine and the tertiary amine of the methylpiperazine group in 5-(4-Methylpiperazin-1-yl)pentan-1-amine present viable handles for such chemical modifications. In principle, the terminal primary amine could be functionalized with a variety of affinity tags. However, a diligent search of scientific databases and chemical literature did not yield any specific examples of affinity-based probes derived from this compound for the purpose of target identification and validation.

Synthesis of Fluorescent Conjugates of this compound for Live-Cell Imaging (Mechanistic).

The conjugation of small molecules to fluorescent dyes allows for the visualization of their subcellular localization and the study of their mechanism of action in living cells. The primary amine of this compound is a suitable nucleophile for reaction with amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates. This would theoretically allow for the creation of fluorescently labeled versions of this compound. Despite the chemical feasibility of such a synthesis, there are no published studies describing the creation or use of fluorescent conjugates of this compound for live-cell imaging or for mechanistic studies.

Advanced Analytical Methodologies for 5 4 Methylpiperazin 1 Yl Pentan 1 Amine and Its Metabolites Strictly Structural/mechanistic

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation and Fragmentation Pathway Analysis.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of 5-(4-Methylpiperazin-1-yl)pentan-1-amine. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which facilitate the determination of elemental compositions for the parent ion and its fragments. nih.gov

When analyzed by mass spectrometry with electrospray ionization (ESI) in positive mode, this compound is expected to readily form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of this precursor ion, would reveal characteristic fragmentation pathways.

The fragmentation is likely to be dominated by cleavages at the C-C bonds of the pentyl chain and cleavages within the piperazine (B1678402) ring. The presence of two nitrogen atoms provides likely sites for charge localization, directing the fragmentation pathways.

Key Theoretical Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the primary amine would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Piperazine Ring Opening: Fragmentation of the piperazine ring is a common pathway for such compounds. This can occur through a retro-Diels-Alder-like mechanism or through sequential bond cleavages, leading to characteristic fragment ions.

Cleavage of the Pentyl Chain: Fragmentation along the pentylamine chain can produce a series of ions corresponding to the loss of neutral fragments.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments of Protonated this compound ([M+H]⁺)

| m/z (Theoretical) | Ion Formula | Description of Formation |

| 186.1965 | C₁₀H₂₄N₃⁺ | Protonated parent molecule |

| 113.1073 | C₆H₁₃N₂⁺ | Cleavage of the C-C bond between the pentyl chain and the piperazine nitrogen |

| 99.0917 | C₅H₁₁N₂⁺ | Fragment from piperazine ring opening |

| 83.0862 | C₅H₉N⁺ | Further fragmentation of the piperazine moiety |

| 70.0651 | C₄H₈N⁺ | Iminium ion from cleavage adjacent to the primary amine |

In vitro biotransformation studies using liver microsomes or hepatocytes can provide insight into the potential metabolic pathways of this compound. The identification of metabolites is typically carried out using LC-HRMS. nih.gov Common metabolic reactions for compounds with similar functional groups include oxidation, N-dealkylation, and glucuronidation.

Predicted Phase I Metabolic Reactions:

N-Dealkylation: The N-methyl group on the piperazine ring is a likely site for oxidative N-demethylation, leading to the formation of 5-(piperazin-1-yl)pentan-1-amine.

Oxidation: The carbon atoms adjacent to the nitrogen atoms (alpha-carbons) are susceptible to hydroxylation. This could occur on the pentyl chain or on the piperazine ring. Oxidation of the primary amine could also lead to the corresponding aldehyde and then carboxylic acid.

N-Oxidation: The tertiary amine of the piperazine ring could undergo N-oxidation to form an N-oxide metabolite.

Table 3: Theoretical Metabolites of this compound

| Metabolic Reaction | Product Name | Change in Mass |

| N-Demethylation | 5-(Piperazin-1-yl)pentan-1-amine | -14 Da |

| Hydroxylation | 5-(4-Methylpiperazin-1-yl)pentan-1-ol-x-amine | +16 Da |

| N-Oxidation | 5-(4-Methyl-1-oxido-piperazin-1-yl)pentan-1-amine | +16 Da |

The exact structure of these theoretical metabolites would be confirmed by detailed fragmentation analysis using HRMS/MS.

Hyphenated Techniques for Integrated Analytical Characterization.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of this compound. chemijournal.comnih.govresearchgate.netajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for the analysis of this compound. iosrjournals.org It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS is ideal for impurity profiling, quantitative analysis, and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would likely require derivatization to increase its volatility and thermal stability, as primary amines can exhibit poor chromatographic behavior on standard GC columns. Derivatization with reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) would be necessary. GC-MS can provide complementary fragmentation information to LC-MS, particularly through electron ionization (EI), which can generate extensive and reproducible fragmentation patterns useful for library matching.

The integrated data from these hyphenated techniques provides a complete picture of the compound's purity, structure, and potential biotransformation products, all within a structural and mechanistic framework.

Future Directions and Emerging Research Avenues for 5 4 Methylpiperazin 1 Yl Pentan 1 Amine Chemistry

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of 5-(4-Methylpiperazin-1-yl)pentan-1-amine Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the de novo design and optimization of derivatives of this compound. Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore vast chemical spaces to propose novel molecular structures with desired pharmacological profiles. osti.gov These models can be trained on large datasets of known bioactive molecules containing piperazine (B1678402) or similar scaffolds to learn the underlying chemical patterns associated with specific biological activities.

For the this compound scaffold, AI can be employed to systematically explore modifications at several key positions:

The terminal amine: Generating derivatives with secondary or tertiary amines, or replacing the amine with other functional groups to modulate basicity and hydrogen bonding capacity.

The pentyl chain: Exploring different lengths, degrees of saturation, and the introduction of cyclic constraints to optimize conformational flexibility and lipophilicity.

The 4-methylpiperazine moiety: Substituting the methyl group with a wide range of substituents to fine-tune steric and electronic properties, as well as exploring alternative substitution patterns on the piperazine ring itself.

Machine learning models, including regression and classification algorithms, can then be utilized to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of these virtually generated derivatives. pharmapub.orgnih.govindexcopernicus.com This predictive capability allows for the prioritization of a smaller, more promising set of candidate molecules for synthesis and experimental testing, thereby significantly accelerating the drug discovery pipeline and reducing associated costs. pharmapub.org

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Generative Models | Algorithms like GANs and VAEs to design novel derivatives. | Rapid exploration of a vast and diverse chemical space to identify novel and patentable structures. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on molecular structure. | Prioritization of compounds with the highest predicted potency for synthesis. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early identification and elimination of candidates with unfavorable pharmacokinetic or safety profiles. |

| Synthesis Planning | Retrosynthetic analysis tools to devise efficient synthetic routes for novel derivatives. | Streamlining the chemical synthesis process and reducing resource allocation. |

Exploration of Novel Applications in Materials Science or Supramolecular Chemistry

The inherent amphiphilic nature of this compound, possessing both hydrophilic (the amines and piperazine nitrogens) and hydrophobic (the pentyl chain) regions, makes it an intriguing candidate for applications in materials science and supramolecular chemistry. This dual character can drive the self-assembly of these molecules into ordered nanostructures. nih.gov

Future research could investigate the self-assembly properties of this compound and its derivatives in various solvents and at interfaces. Depending on the conditions and the specific molecular structure, the formation of micelles, vesicles, or other supramolecular aggregates could be envisioned. benthamopenarchives.com The ability to control the morphology of these assemblies by tuning the molecular structure, for instance by altering the length of the alkyl chain or the nature of the piperazine substituent, would be a key area of exploration. osti.gov

Furthermore, the piperazine-1,4-diol, an analog of piperazine, has been shown to assemble into 2D hydrogen-bonded networks. rsc.org This suggests that derivatives of this compound, with their multiple hydrogen bond donors and acceptors, could also form ordered, hydrogen-bonded networks in the solid state or on surfaces. Such organized structures could find applications in areas like crystal engineering, and the development of functional organic materials.

Expanding the Chemical Space: Rational Design and Synthesis of Next-Generation Analogues with Tunable Biological Properties

The rational design and synthesis of next-generation analogues of this compound will be crucial for expanding its chemical space and fine-tuning its biological properties. Structure-activity relationship (SAR) studies will form the cornerstone of this endeavor, systematically probing how modifications to the scaffold influence its interaction with biological targets. nih.govlookchem.com

Key areas for rational design include:

Modulation of the Alkyl Linker: The five-carbon chain offers considerable flexibility. Shortening or lengthening the chain, as well as introducing rigidity through double bonds or cyclic structures, could significantly impact binding affinity and selectivity for a given target. nih.gov

Piperazine Ring Modifications: The piperazine moiety is a common feature in many approved drugs and is known to influence pharmacokinetic properties. nih.gov Introducing substituents on the carbon atoms of the piperazine ring could lead to analogues with altered conformational preferences and biological activity profiles. researchgate.net

The synthesis of these next-generation analogues will leverage modern synthetic methodologies, including efficient C-N bond-forming reactions and late-stage functionalization techniques to enable the rapid generation of a diverse library of compounds for biological evaluation. nih.gov

Table 2: Strategies for Rational Analogue Design

| Modification Site | Design Strategy | Desired Outcome |

| Pentyl Chain | Varying length, introducing unsaturation or cyclization. | Optimize binding pocket occupancy and conformational rigidity. |

| 4-Methylpiperazine | Substitution on ring carbons, replacement of the methyl group. | Enhance selectivity, improve metabolic stability, and modulate solubility. nih.gov |

| Terminal Amine | Acylation, sulfonylation, alkylation. | Fine-tune hydrogen bonding interactions and alter physicochemical properties. |

Collaborative Research Initiatives in Ligand Discovery and Mechanistic Biology Utilizing the this compound Scaffold

The full potential of the this compound scaffold can be most effectively unlocked through collaborative research initiatives. Partnerships between academic institutions and industrial laboratories can bridge the gap between fundamental research and translational drug development. nih.govnih.gov Such collaborations can bring together expertise in synthetic chemistry, computational modeling, pharmacology, and clinical research.

Open innovation models, where pharmaceutical companies share their compound libraries and high-throughput screening capabilities with academic researchers, could accelerate the identification of novel biological targets for derivatives of this compound. drugtargetreview.com Consortia focused on specific disease areas, such as neurodegenerative disorders or oncology, could also provide a framework for multi-institutional collaborations to investigate the therapeutic potential of this scaffold.

Mechanistic biology studies will be essential to understand how these molecules exert their effects at a molecular level. Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and various biophysical methods can be used to elucidate the binding modes of active analogues to their protein targets. This structural information is invaluable for subsequent rounds of structure-based drug design and optimization.

The establishment of shared databases of chemical structures, biological activity data, and pharmacokinetic properties for a range of this compound derivatives would create a valuable resource for the wider scientific community, fostering further research and innovation.

Q & A

What are the common synthetic routes for 5-(4-Methylpiperazin-1-yl)pentan-1-amine, and how are reaction conditions optimized?

Basic Synthesis : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a two-step protocol involves coupling 5-bromopyrimidin-2-amine with 1-methylpiperazine using Pd₂(dba)₃ and JohnPhos as ligands, followed by Buchwald-Hartwig amination with spirocyclic intermediates . Reductive amination of 5-aminopentanal with 4-methylpiperazine under NaBH₃CN is another route, yielding high-purity products .

Advanced Optimization : Reaction efficiency depends on catalyst choice (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃), solvent (toluene or dioxane), and temperature (100°C for 48 hours). Purification via column chromatography or preparative TLC resolves byproducts .

How is structural confirmation achieved post-synthesis?

Basic Characterization : Mass spectrometry (MS) with electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 194 [M+H]⁺ ). ¹H NMR detects characteristic peaks, such as methylpiperazine protons (δ 2.3–2.5 ppm) and pentanamine chain resonances (δ 1.4–1.7 ppm) .

Advanced Analysis : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) validate regiochemistry. For example, NOESY correlations distinguish axial/equatorial conformations in piperazine rings .

What strategies enhance selectivity for dopamine D3 over D2 receptors in derivatives?

Basic Design : Substituents on the arylpiperazine moiety (e.g., 2,3-dichlorophenyl) improve D3 affinity. The pentanamide chain length and quinolinyl group positioning modulate receptor engagement .

Advanced SAR Studies : Functionalizing the N-quinolinyl group with electron-withdrawing groups (e.g., Cl) reduces D2 off-target binding. Computational docking (e.g., Glide SP) identifies key hydrophobic interactions in D3 receptor pockets .

How are contradictions in receptor binding data resolved?

Basic Validation : Radioligand displacement assays (e.g., using [³H]spiperone) with HEK-293 cells expressing human D3/D2 receptors ensure assay specificity. Ki values <10 nM indicate D3 selectivity .

Advanced Resolution : Discrepancies arise from receptor density variations. Normalize data to cell-surface expression (e.g., via flow cytometry) and validate in native tissue models (e.g., rat striatum) .

What methodologies assess metabolic stability and pharmacokinetics?

Basic Stability : Microsomal incubation (human/rat liver microsomes) measures half-life (t₁/₂). LC-MS/MS quantifies parent compound degradation .

Advanced Optimization : Methylation of the piperazine nitrogen reduces CYP450-mediated oxidation. In vivo PK studies in rodents correlate with in vitro clearance rates .

How does logP influence blood-brain barrier (BBB) penetration?

Basic Prediction : Calculated logP (e.g., via ChemDraw) guides design; values >2 enhance passive diffusion. Experimental logP is determined via shake-flask (octanol/water) .

Advanced Modeling : Molecular dynamics simulations (e.g., Desmond) predict BBB permeability. Polar surface area (PSA) <90 Ų and <5 H-bond donors are optimal .

What steps address discrepancies in metabolic pathway identification?

Basic Profiling : Human hepatocyte incubations with LC-HRMS detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced Resolution : Isotope labeling (e.g., ¹⁴C) tracks metabolite formation. CRISPR-engineered CYP isozymes (e.g., CYP3A4-KO HepG2 cells) isolate metabolic contributions .

How are chiral intermediates resolved in asymmetric syntheses?

Basic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers. Optical rotation and CD spectroscopy confirm configuration .

Advanced Catalysis : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee. Enzymatic resolution (e.g., lipase-catalyzed acylations) is scalable for GMP production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.